molecular formula C8H11NO2 B3269568 (3-Amino-2-methoxyphenyl)methanol CAS No. 5129-24-8

(3-Amino-2-methoxyphenyl)methanol

Cat. No.: B3269568
CAS No.: 5129-24-8
M. Wt: 153.18 g/mol
InChI Key: BUEVCEHBDXDHMZ-UHFFFAOYSA-N
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Description

(3-Amino-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, featuring an amino group at the third position and a methoxy group at the second position on the benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (3-Nitro-2-methoxyphenyl)methanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an alcoholic solvent under controlled temperature conditions to ensure the selective reduction of the nitro group to an amino group .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the nitro compound using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: (3-Amino-2-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to (3-Amino-2-methoxyphenyl)methane using strong reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

Scientific Research Applications

(3-Amino-2-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds. Research is ongoing to explore its efficacy in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Amino-2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

    (3-Amino-2-methoxyphenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (3-Amino-2-methoxyphenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

    (3-Amino-2-methoxyphenyl)methane: Lacks the hydroxyl group.

Uniqueness: (3-Amino-2-methoxyphenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the aromatic ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-amino-2-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEVCEHBDXDHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302098
Record name 3-Amino-2-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-24-8
Record name 3-Amino-2-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5129-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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